molecular formula C13H18ClN5O B7062201 N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide

Cat. No.: B7062201
M. Wt: 295.77 g/mol
InChI Key: CNLXBPVNSRQBJU-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a tert-butyl group and a methyl group, while the other is substituted with a chlorine atom

Properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O/c1-9-5-11(19(17-9)13(2,3)4)16-12(20)8-18-7-10(14)6-15-18/h5-7H,8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLXBPVNSRQBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C=C(C=N2)Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 2-tert-butyl-5-methylpyrazole: This intermediate can be synthesized by reacting tert-butyl hydrazine with 3-methyl-2-butanone under acidic conditions.

    Formation of 4-chloropyrazole: This intermediate can be synthesized by reacting 4-chloropyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-fluoropyrazol-1-yl)acetamide
  • N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-bromopyrazol-1-yl)acetamide
  • N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-iodopyrazol-1-yl)acetamide

Uniqueness

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-(4-chloropyrazol-1-yl)acetamide is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

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